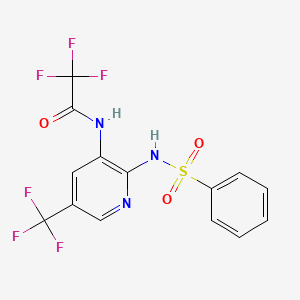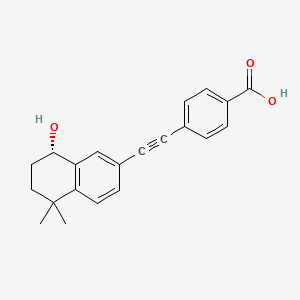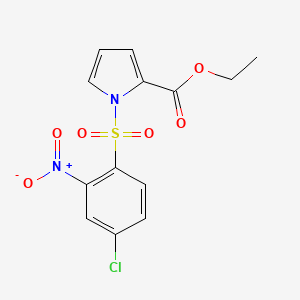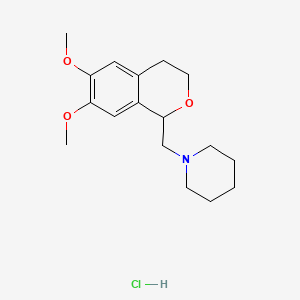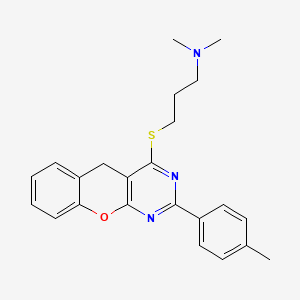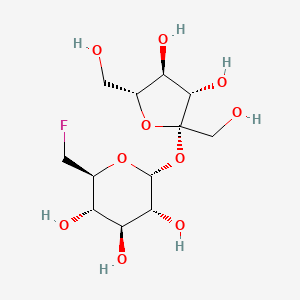
beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside: is a synthetic carbohydrate derivative. It is structurally related to sucrose, with a fluorine atom replacing a hydroxyl group on the glucose moiety. This modification imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose and fructose are protected using suitable protecting groups to prevent unwanted reactions.
Fluorination: The protected glucose derivative undergoes fluorination at the 6-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Glycosylation: The fluorinated glucose derivative is then coupled with a protected fructose derivative through a glycosylation reaction, often using a Lewis acid catalyst.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly those involved in carbohydrate metabolism.
Medicine: Investigated for its potential as a therapeutic agent due to its unique properties.
Industry: Utilized in the development of novel materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside involves its interaction with specific molecular targets:
Enzymes: The compound can inhibit or activate enzymes involved in carbohydrate metabolism.
Pathways: It may affect metabolic pathways by altering the activity of key enzymes, leading to changes in the levels of metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sucrose: Structurally similar but lacks the fluorine atom.
6-Deoxy-6-fluoro-glucose: Similar fluorinated glucose derivative but not coupled with fructose.
Fluorinated Carbohydrates: Other carbohydrates with fluorine substitutions.
Uniqueness
Beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside is unique due to its specific fluorination pattern and glycosidic linkage, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
76410-48-5 |
|---|---|
Molekularformel |
C12H21FO10 |
Molekulargewicht |
344.29 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6S)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(fluoromethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H21FO10/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,14-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
InChI-Schlüssel |
CJIIJJVAEJJVLO-UGDNZRGBSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CF)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)CF)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(10-aminodecyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12740460.png)
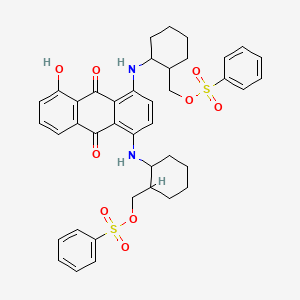
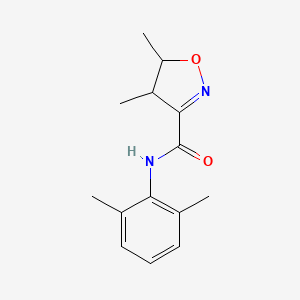
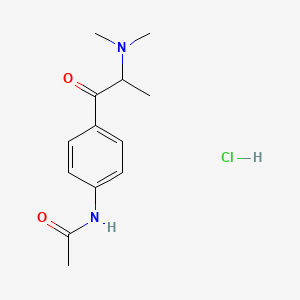
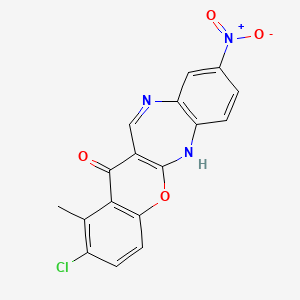
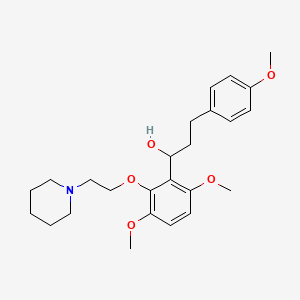
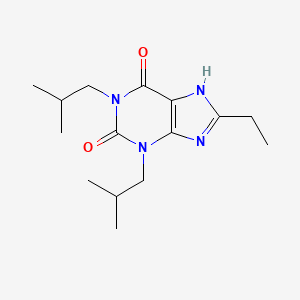
![(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B12740510.png)
